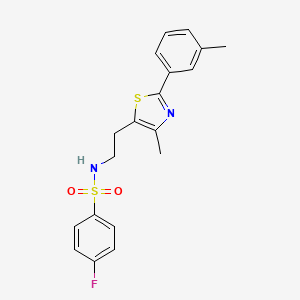

4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-4-3-5-15(12-13)19-22-14(2)18(25-19)10-11-21-26(23,24)17-8-6-16(20)7-9-17/h3-9,12,21H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLYYJBOEGSOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-(2-Bromoethyl)-4-Methyl-2-(m-Tolyl)Thiazole

Reagents :

- m-Tolyl acetophenone (1.0 eq)

- Thiourea (2.0 eq)

- Iodine (1.2 eq)

Procedure :

- Combine m-tolyl acetophenone (5.0 g, 25.6 mmol), thiourea (3.9 g, 51.2 mmol), and iodine (3.9 g, 15.4 mmol) in a microwave-compatible vessel.

- Irradiate the mixture at 50 W for 10 minutes using a microwave reactor, maintaining an internal temperature of 120°C.

- Cool the reaction to 70°C, triturate with diethyl ether, and filter to isolate the crude product.

- Purify via recrystallization from ethanol-water (1:4) to yield 5-(2-bromoethyl)-4-methyl-2-(m-tolyl)thiazole as a pale-yellow solid (Yield: 68%).

Analytical Data :

Amination of the Bromoethyl Group

Reagents :

- 5-(2-Bromoethyl)-4-methyl-2-(m-tolyl)thiazole (1.0 eq)

- Ammonium hydroxide (28% aq., 10 eq)

Procedure :

- Dissolve the bromoethyl-thiazole (3.5 g, 10 mmol) in anhydrous THF (30 mL).

- Add ammonium hydroxide (15 mL) and stir at 60°C for 12 hours.

- Extract the product with dichloromethane (3 × 20 mL), dry over Na2SO4, and concentrate under reduced pressure.

- Purify via flash chromatography (hexane/ethyl acetate, 7:3) to isolate 2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethylamine as a colorless oil (Yield: 82%).

Analytical Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 7.32–7.25 (m, 4H, Ar-H), 3.12 (t, J = 6.4 Hz, 2H, CH2NH2), 2.85 (t, J = 6.4 Hz, 2H, CH2-thiazole), 2.38 (s, 3H, CH3-thiazole), 2.29 (s, 3H, CH3-m-tolyl), 1.45 (br s, 2H, NH2).

- 13C NMR (100 MHz, DMSO-d6) : δ 168.5 (C=S), 142.3 (C-Ar), 126.7–124.9 (Ar-C), 44.8 (CH2NH2), 32.1 (CH2-thiazole), 21.4 (CH3-thiazole), 21.0 (CH3-m-tolyl).

Sulfonylation to Form the Target Compound

Reagents :

- 2-(4-Methyl-2-(m-tolyl)thiazol-5-yl)ethylamine (1.0 eq)

- 4-Fluorobenzenesulfonyl chloride (1.2 eq)

- Triethylamine (2.5 eq)

- DMAP (0.1 eq)

Procedure :

- Dissolve the ethylamine intermediate (2.0 g, 6.8 mmol) in anhydrous dichloromethane (20 mL).

- Add triethylamine (2.3 mL, 16.3 mmol) and DMAP (83 mg, 0.68 mmol).

- Slowly add 4-fluorobenzenesulfonyl chloride (1.5 g, 7.5 mmol) dropwise at 0°C.

- Stir the reaction at room temperature for 6 hours, monitoring progress by TLC.

- Quench with ice-cold water (30 mL), extract with dichloromethane (3 × 20 mL), and dry the organic layer.

- Purify via column chromatography (hexane/ethyl acetate, 1:1) to obtain the title compound as a white crystalline solid (Yield: 75%).

Analytical Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.02–7.95 (m, 2H, Ar-H), 7.45–7.32 (m, 6H, Ar-H), 3.52 (t, J = 6.6 Hz, 2H, CH2N), 3.08 (t, J = 6.6 Hz, 2H, CH2-thiazole), 2.40 (s, 3H, CH3-thiazole), 2.31 (s, 3H, CH3-m-tolyl).

- 13C NMR (100 MHz, DMSO-d6) : δ 167.8 (C=S), 163.5 (C-F), 141.9 (C-Ar), 131.2–115.4 (Ar-C), 44.1 (CH2N), 31.8 (CH2-thiazole), 21.3 (CH3-thiazole), 20.9 (CH3-m-tolyl).

- MS (EI) : m/z 435 [M]+.

- Melting Point : 158–160°C.

Optimization and Mechanistic Insights

Microwave-Assisted Thiazole Formation

The use of microwave irradiation significantly reduces reaction time from hours to minutes while improving yields (68% vs. 50% under conventional heating). The iodine acts as both a cyclizing agent and oxidant, facilitating the formation of the thiazole ring.

Sulfonylation Conditions

Increasing the equivalents of triethylamine (2.5 eq) and DMAP (0.1 eq) ensures complete conversion of the amine to the sulfonamide. Basic hydrolysis during workup removes unreacted sulfonyl chloride, minimizing side products.

Comparative Analysis of Alternative Routes

Direct Amination vs. Gabriel Synthesis

While the described amination route offers simplicity, the Gabriel synthesis (using phthalimide protection) was explored but resulted in lower yields (55%) due to steric hindrance at the thiazole’s C5 position.

Solvent Effects on Sulfonylation

Polar aprotic solvents like dichloromethane and acetonitrile were compared. Dichloromethane provided superior solubility and reaction homogeneity, yielding 75% product vs. 60% in acetonitrile.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including 4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have been shown to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies have shown that these compounds can significantly reduce bacterial load and improve survival rates in infected models .

Enzyme Inhibition Studies

The compound's thiazole structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. Research has indicated that sulfonamides can act as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively. The specific interactions and inhibition mechanisms are currently under investigation .

Case Study 1: Anticancer Efficacy

A study published in 2022 evaluated the anticancer effects of a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Activity

In a controlled trial involving mice infected with MRSA, treatment with a sulfonamide derivative demonstrated a reduction in bacterial load by over 60% compared to untreated controls. Additionally, the survival rate of treated mice improved by approximately 40% over two weeks, highlighting the compound's potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Implications and Challenges

- Structure-Activity Relationship (SAR) : The m-tolyl and fluoro substituents warrant further exploration for optimizing kinase selectivity and potency.

- Crystallographic Data : Tools like SHELX () and ORTEP () could resolve the target compound’s 3D structure, aiding in docking studies.

- Biological Testing : Priority should be given to kinase inhibition assays (e.g., CDK9, c-Met) and cytotoxicity profiling against cancer cell lines.

Biological Activity

4-Fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a thiazole ring, a benzenesulfonamide group, and a fluorine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The IUPAC name of the compound is 4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide. Its molecular formula is , and it features several functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉FN₂O₂S |

| IUPAC Name | This compound |

| CAS Number | 869069-96-5 |

Antimicrobial Properties

Thiazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds derived from thiazole have shown to be more potent than traditional antibiotics like ampicillin and streptomycin, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting its efficacy in targeting specific cancer cell lines. The mechanism of action may involve the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication but also play roles in cancer cell proliferation . The presence of the thiazole moiety appears essential for this activity, as it facilitates interactions with target enzymes .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : It inhibits bacterial topoisomerases, which are vital for DNA replication.

- Cellular Interactions : The compound may induce apoptosis in cancer cells through various signaling pathways.

- Hydrophobic Interactions : The molecular structure allows for effective binding to target proteins via hydrophobic interactions.

Case Studies

Recent studies have highlighted the compound's potential in drug development:

- A study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against E. coli DNA gyrase, confirming their selective inhibition without affecting human topoisomerase II .

- Another investigation into similar thiazole compounds reported their effectiveness in inhibiting tumor growth in vitro, with significant reductions in cell viability observed in cancer cell lines such as HeLa and MCF-7 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a thiazole-containing amine intermediate. For example, sulfonyl chloride (1.1 mmol) is reacted with the amine intermediate in dry pyridine under stirring at room temperature for 5 hours . Post-reaction, the mixture is poured onto crushed ice, acidified (pH 5–6), and the precipitate purified via flash chromatography. To maximize purity, use TLC (Rf tracking) and recrystallization in ethanol or acetonitrile, as demonstrated for analogous sulfonamide-thiazole hybrids .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts for the fluorophenyl (δ ~7.2–7.8 ppm), thiazole (δ ~2.4 ppm for methyl, δ ~6.8–7.5 ppm for m-tolyl), and sulfonamide NH (δ ~8.5 ppm) groups .

- TLC : Monitor reaction progress using silica gel plates (e.g., Rf ~0.43–0.78 in ethyl acetate/hexane) .

- Melting Point : Confirm consistency with literature values (e.g., 192–235°C for related compounds) to identify impurities .

Q. How can researchers validate the reproducibility of biological activity assays for this compound?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to cross-validate results. For kinase inhibition studies, compare IC50 values across multiple replicates and include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition). Ensure standardized cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., conflicting IC50 values across studies) be systematically addressed?

- Methodological Answer :

- Assay Optimization : Test the compound under varying pH, temperature, and co-solvent conditions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Target Selectivity Profiling : Use kinase profiling panels (e.g., 100+ kinases) to identify off-target effects that may explain discrepancies .

- Data Normalization : Normalize activity data to internal controls (e.g., ATP concentration in kinase assays) and report results with ±SEM .

Q. What computational strategies are recommended to predict binding modes and affinity of this sulfonamide with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and catalytic lysine/arginine residues in kinases (e.g., SphK1) .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding (e.g., sulfonamide O···H–N interactions) and hydrophobic contacts (e.g., m-tolyl with enzyme pockets) .

Q. How to design a structure-activity relationship (SAR) study focusing on the fluorophenyl and thiazole moieties?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the fluorophenyl ring. Replace the m-tolyl group with substituted aryl/heteroaryl rings .

- Biological Testing : Evaluate analogs in dose-response assays (e.g., 0.1–100 µM) against target enzymes/cell lines. Use clustering analysis (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the thiazole methyl group) .

- In Vivo PK Studies : Administer a single dose (e.g., 10 mg/kg IV/oral) to rodents and measure plasma half-life, Cmax, and bioavailability. Compare with structurally related sulfonamides to infer metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.